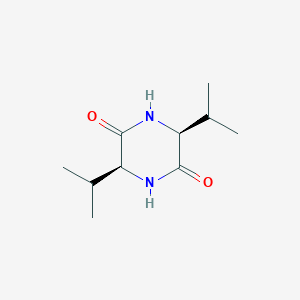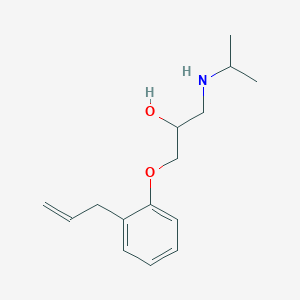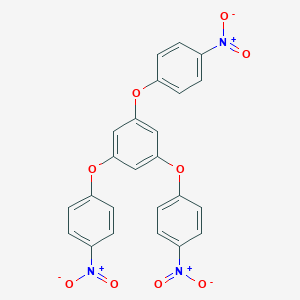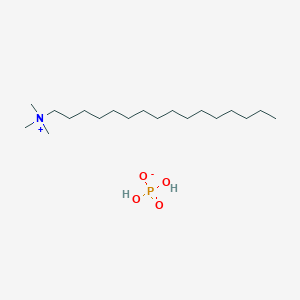
3,7-Dimethylquinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylquinoxalin-6-amine is a heterocyclic organic compound that belongs to the quinoxaline family. It is a highly versatile molecule with a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 3,7-Dimethylquinoxalin-6-amine is not fully understood. However, it is thought to act as a potent inhibitor of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition can lead to the disruption of cell division and the induction of apoptosis, making it a promising candidate for cancer treatment.
Biochemische Und Physiologische Effekte
3,7-Dimethylquinoxalin-6-amine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,7-Dimethylquinoxalin-6-amine in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds, as a ligand in coordination chemistry, and as a fluorescent probe in biological imaging. Additionally, its potential therapeutic properties make it a promising candidate for drug development. However, one limitation of using 3,7-Dimethylquinoxalin-6-amine is its high cost, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for the use of 3,7-Dimethylquinoxalin-6-amine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the development of new antibiotics and antiviral drugs. Further research is needed to fully understand the mechanism of action of 3,7-Dimethylquinoxalin-6-amine and to explore its potential therapeutic properties.
Synthesemethoden
The synthesis of 3,7-Dimethylquinoxalin-6-amine involves the condensation of 3,7-dimethyl-2,3-dihydroquinoxaline-6-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC). The resulting product is then purified by crystallization or column chromatography. This method yields a high purity product with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylquinoxalin-6-amine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging. Additionally, it has been found to have potential therapeutic properties in the treatment of various diseases, including cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
122457-29-8 |
|---|---|
Produktname |
3,7-Dimethylquinoxalin-6-amine |
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3,7-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-6-3-9-10(4-8(6)11)13-7(2)5-12-9/h3-5H,11H2,1-2H3 |
InChI-Schlüssel |
FCHSLXRJUGFKMY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1N)C |
Kanonische SMILES |
CC1=CC2=NC=C(N=C2C=C1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)








